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Compound of Interest

Compound Name: Yap-tead-IN-1

Cat. No.: B12414834 Get Quote

Welcome to the technical support center for Yap-tead-IN-1. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on achieving

consistent and reproducible results in experiments involving this potent peptide inhibitor of the

YAP-TEAD interaction.

Frequently Asked Questions (FAQs)
Q1: What is Yap-tead-IN-1 and what is its mechanism of action?

A1: Yap-tead-IN-1, also known as Peptide 17, is a potent and competitive 17-mer peptide

inhibitor designed to disrupt the protein-protein interaction (PPI) between Yes-associated

protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) transcription factors.[1]

[2] In the Hippo signaling pathway, nuclear YAP acts as a transcriptional co-activator by binding

to TEADs, which then activate genes promoting cell proliferation and inhibiting apoptosis.[3][4]

[5] Dysregulation of this pathway is common in various cancers.[6][7][8] Yap-tead-IN-1 works

by directly interfering with the YAP-TEAD binding interface, thereby preventing the transcription

of downstream target genes.[1][9]

Q2: What is the potency of Yap-tead-IN-1?

A2: Yap-tead-IN-1 is a highly potent inhibitor. In cell-free assays, it has a reported half-maximal

inhibitory concentration (IC50) of 25 nM for the YAP-TEAD interaction.[1][2][9][10] It also

demonstrates a high binding affinity for TEAD1, with a dissociation constant (Kd) of 15 nM.[1]

[2]
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Q3: What are the recommended storage and handling conditions for Yap-tead-IN-1?

A3: Proper storage is critical to maintain the inhibitor's activity.

Powder: The lyophilized powder should be stored, sealed and away from moisture, at -20°C

for up to one year or -80°C for up to two years.[1]

Stock Solutions: Once dissolved, it is crucial to aliquot the stock solution into single-use

volumes to avoid repeated freeze-thaw cycles.[11] Store these aliquots at -20°C for up to

one month or at -80°C for up to six months.[1][11]

Q4: What is the recommended solvent for reconstituting Yap-tead-IN-1?

A4: Yap-tead-IN-1 is soluble in both water (up to 40 mg/mL) and DMSO (up to 100 mg/mL).[10]

For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is

common practice. Ensure you are using fresh, anhydrous DMSO, as moisture can reduce the

solubility of the peptide.[10] When preparing working solutions for aqueous-based assays or in

vivo formulations, follow the specific instructions provided on the product datasheet, which may

involve co-solvents like PEG 300 or Tween 80.[10]

Q5: What are the essential positive and negative controls for my experiments?

A5:

Positive Controls:

Cell Line: Use a cell line known to have high basal YAP/TEAD activity (e.g., NF2-mutant

mesothelioma cell lines like NCI-H226 or NCI-H2052) or YAP-amplified lines.[12][13]

Compound: Another well-characterized YAP-TEAD inhibitor can be used, though

availability may be limited. Some studies use Verteporfin, but be aware of its potential off-

target and non-specific cytotoxic effects.[8][14]

Negative Controls:

Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same final

concentration used for the highest dose of Yap-tead-IN-1 to account for any solvent
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effects.

Cell Line: Use a cell line with low or absent YAP/TEAD signaling as a negative biological

control to assess off-target toxicity.

Inactive Peptide: If available, a scrambled or structurally similar but inactive peptide

control is ideal for confirming the specificity of the observed effects.

Data Presentation
Table 1: Physicochemical and Potency Data for Yap-
tead-IN-1

Property Value Reference(s)

Description 17-mer cyclic peptide [1][2]

Target
YAP-TEAD Protein-Protein

Interaction
[9][10]

IC50 (Cell-Free) 25 nM [1][2][10]

Binding Affinity (Kd) 15 nM (for TEAD1) [1][2][11]

Molecular Weight 2019.86 g/mol [10]

Solubility
H₂O: ~40 mg/mL; DMSO:

~100 mg/mL
[10]

Table 2: Recommended Starting Concentrations for Key
In Vitro Assays
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Assay Type
Recommended
Concentration Range

Notes

TEAD Reporter Assay 1 nM - 1 µM

A wide range is recommended

to capture the full dose-

response curve.

Cell Viability/Proliferation 10 nM - 10 µM
The effective concentration is

highly cell-line dependent.

Target Gene Expression (qRT-

PCR)
50 nM - 2 µM

Inhibition is often observed

within 6-24 hours.

Western Blot (Target

Modulation)
100 nM - 5 µM

Check for downstream target

reduction (e.g., CTGF,

CYR61).

Co-Immunoprecipitation 1 µM - 10 µM

Higher concentrations may be

needed to disrupt the

interaction inside the cell.

Mandatory Visualizations
Signaling Pathway and Inhibitor Mechanism
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Caption: The Hippo Pathway and the inhibitory mechanism of Yap-tead-IN-1.
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Caption: A general workflow for characterizing Yap-tead-IN-1 activity.

Troubleshooting Guide
This guide addresses common issues encountered during experiments with Yap-tead-IN-1.

Q1: I am observing high variability and inconsistent IC50 values in my cell viability/proliferation

assays. What could be the cause?

A1: Inconsistent IC50 values are a frequent challenge and can stem from several factors.[15]

[16]

Cell Seeding Density: Cell density at the time of treatment is critical. The Hippo pathway is

regulated by cell-cell contact, so confluent cultures may have lower basal YAP/TEAD activity,

making them appear less sensitive to the inhibitor. Conversely, very sparse cultures may

have different proliferation rates. Ensure you seed the same number of cells for every

experiment and that they are in a log-growth phase at the time of treatment.

Cell Passage Number: Use cells within a consistent and low passage number range. High-

passage cells can undergo phenotypic drift, altering their signaling pathways and drug
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sensitivity.

Inhibitor Stability: Ensure your stock solution is properly stored in aliquots to avoid freeze-

thaw cycles.[11] When diluting for your experiment, prepare fresh working solutions and use

them promptly. Peptides can be susceptible to degradation.

Assay Incubation Time: The duration of the assay (e.g., 48, 72, 96 hours) will significantly

impact the IC50 value.[17] Longer incubation times may reveal slower-acting cytotoxic or

cytostatic effects but can also be confounded by the proliferation of untreated control cells.

Standardize the incubation time across all experiments.

Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic

activity, membrane integrity, ATP content). An inhibitor might reduce metabolic activity

without immediately causing cell death, leading to discrepancies between assays.

Troubleshooting Diagram for Inconsistent IC50 Values
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Caption: A logical flow for troubleshooting inconsistent IC50 values.
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Q2: I'm not seeing significant inhibition of TEAD target genes like CTGF or CYR61 after

treatment. Why might this be?

A2: This suggests an issue with either the compound's activity or the biological context of the

experiment.

Low Basal YAP/TEAD Activity: The cell line you are using may not have a highly active Hippo

pathway. In such cases, there is little YAP/TEAD-driven transcription to inhibit. Confirm the

basal expression of YAP/TEAD target genes and nuclear YAP levels in your chosen cell line.

Insufficient Concentration or Time: The concentration of Yap-tead-IN-1 may be too low, or

the incubation time too short to elicit a transcriptional response. Perform a dose-response

and time-course experiment (e.g., 6, 12, 24 hours) to find the optimal conditions.

Compensatory Pathways: Cells can be plastic. Inhibition of one pathway may lead to the

activation of compensatory signaling cascades that also regulate genes like CTGF.[18]

Inactive Compound: If mishandled or improperly stored, the peptide may have degraded.

Test a fresh aliquot or a newly prepared stock solution.

Q3: My TEAD luciferase reporter assay shows high well-to-well variability. How can I improve

this?

A3: Luciferase assays are highly sensitive and prone to variability.[19][20]

Transfection Efficiency: This is a major source of variation.[21] Optimize your transfection

protocol for your specific cell line. Ensure cells are at a consistent confluency (e.g., 70-80%)

during transfection.[22]

Normalization: Always use a co-transfected internal control reporter (e.g., a plasmid

expressing Renilla luciferase from a constitutive promoter) to normalize for transfection

efficiency and cell number.[21] Note that very strong promoters on either the experimental or

control plasmid can sometimes interfere with each other.[19]

Pipetting and Reagents: Small pipetting errors can lead to large variations in results.[20]

Always prepare a master mix of transfection reagents and plasmids. Use a luminometer with

an automated injector if available to ensure consistent reagent addition.
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Plate Type: Use opaque, white-walled plates for luminescence readings to maximize signal

and prevent crosstalk between wells.[19][23]

Q4: I'm having trouble confirming the disruption of the YAP-TEAD interaction via Co-

Immunoprecipitation (Co-IP). What can I do?

A4: Co-IP for demonstrating inhibitor efficacy can be challenging.

Lysis Buffer: The stringency of the lysis buffer is a critical parameter. A harsh buffer (like

RIPA) might disrupt the very protein-protein interaction you are trying to preserve and

assess.[24][25] Start with a milder, non-ionic detergent-based buffer (e.g., containing Triton

X-100 or NP-40) and optimize salt concentrations.[26]

Antibody Quality: Ensure your antibodies for both YAP and TEAD are validated for IP

applications and recognize the native protein conformation.

Transient Interactions: The YAP-TEAD interaction may be transient. Cross-linking with an

agent like formaldehyde before cell lysis can help capture the complex, but this requires

careful optimization.

Insufficient Inhibition: You may need to use a higher concentration of Yap-tead-IN-1 than in

cell-based functional assays to achieve sufficient target engagement in the biochemical

context of a cell lysate. Pre-incubating the cells with the inhibitor for a few hours before lysis

is recommended.[14]

Controls: Include an IgG isotype control to check for non-specific binding to the beads and

an "input" control (a small fraction of the cell lysate before IP) to confirm that both proteins

are expressed.[25]

Detailed Experimental Protocols
Protocol 1: TEAD-Responsive Luciferase Reporter
Assay
This protocol is for measuring the effect of Yap-tead-IN-1 on TEAD-driven transcription.
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Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line with known YAP activity) in a

24-well or 96-well plate at a density that will result in 70-80% confluency the next day.

Transfection: Co-transfect cells with:

A firefly luciferase reporter plasmid containing multiple TEAD-binding sites upstream of a

minimal promoter (e.g., 8xGTIIC-luciferase).

A Renilla luciferase plasmid with a constitutive promoter (e.g., pRL-TK) as an internal

control for normalization.

(Optional) Plasmids expressing YAP and/or TEAD to boost the signal if endogenous levels

are low.

Incubation: Allow cells to express the plasmids for 24 hours post-transfection.

Treatment: Replace the medium with fresh medium containing serial dilutions of Yap-tead-
IN-1 or vehicle control (DMSO). Incubate for an additional 18-24 hours.

Lysis and Measurement:

Wash cells once with PBS.

Lyse the cells using a passive lysis buffer.

Transfer the lysate to an opaque 96-well plate.

Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter

assay system and a plate-reading luminometer.

Data Analysis:

For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity.

Normalize the ratios of treated samples to the average ratio of the vehicle-treated control

samples to determine the percent inhibition.
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Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-

response curve to determine the IC50 value.

Protocol 2: Western Blotting for YAP/TEAD Pathway
Proteins

Cell Treatment and Lysis:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat with desired concentrations of Yap-tead-IN-1 for 24 hours.

Wash cells with ice-cold PBS and lyse on ice with RIPA buffer supplemented with protease

and phosphatase inhibitors.

Scrape and collect the lysate, then clarify by centrifugation at 14,000 x g for 15 minutes at

4°C.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

or Bradford assay.

SDS-PAGE and Transfer:

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

Separate proteins on an 8-12% SDS-polyacrylamide gel.

Transfer proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate with primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-YAP, anti-pan-TEAD)

overnight at 4°C.[13]

Wash the membrane 3x with TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash 3x with TBST.

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands

using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to

ensure equal protein loading.

Protocol 3: Co-Immunoprecipitation (Co-IP) for YAP-
TEAD Interaction

Cell Treatment and Lysis:

Grow cells in 10 cm dishes to ~90% confluency.

Treat with a high concentration of Yap-tead-IN-1 (e.g., 5 µM) or vehicle for 4-6 hours.

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM

NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) with freshly added protease inhibitors.

Clarify lysate by centrifugation as in the Western Blot protocol.

Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G beads for 1

hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

Immunoprecipitation:

Set aside 20-50 µL of the lysate as the "input" control.

To the remaining lysate, add 2-4 µg of an IP-grade anti-YAP antibody or an isotype control

IgG. Incubate with rotation for 4 hours to overnight at 4°C.

Add 20-30 µL of pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.

Washing:

Pellet the beads by gentle centrifugation.
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Wash the beads 3-5 times with ice-cold Co-IP lysis buffer. Be thorough but gentle to avoid

disrupting the protein complex.[27]

Elution and Analysis:

Elute the protein complexes from the beads by resuspending and boiling in 2x Laemmli

sample buffer.

Analyze the eluates and the "input" samples by Western Blotting, probing for TEAD and

YAP. A reduced TEAD signal in the Yap-tead-IN-1 treated sample compared to the vehicle

control indicates disruption of the interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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